1-Cyclohexyl-3-hydroxyurea
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Overview
Description
1-Cyclohexyl-3-hydroxyurea is an organic compound characterized by a cyclohexyl group attached to a hydroxyurea moiety
Preparation Methods
The synthesis of 1-Cyclohexyl-3-hydroxyurea typically involves the reaction of cyclohexylamine with hydroxylamine derivatives. One common method is the condensation of ethyl N-(3-tosyl)carbamate with cyclohexylamine . The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction.
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and yields.
Chemical Reactions Analysis
1-Cyclohexyl-3-hydroxyurea undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of corresponding oximes or other oxidized derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride, resulting in the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the hydroxy group is replaced by other functional groups, depending on the reagents used.
Common reagents for these reactions include hydroxylamine, sodium borohydride, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Cyclohexyl-3-hydroxyurea has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in modulating biological pathways and its effects on cellular processes.
Industry: In industrial applications, this compound is used in the synthesis of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Cyclohexyl-3-hydroxyurea involves its interaction with molecular targets, such as enzymes and receptors. It can inhibit certain enzymatic activities by binding to active sites or altering enzyme conformation. This interaction can modulate various biological pathways, leading to changes in cellular functions .
Comparison with Similar Compounds
1-Cyclohexyl-3-hydroxyurea can be compared to other similar compounds, such as:
Cyclohexylurea: This compound is similar but does not have the hydroxy group, leading to different chemical and biological properties.
3-Cyclohexyl-1,1-dimethylurea: Another related compound with different substituents, affecting its reactivity and applications.
Properties
CAS No. |
5302-21-6 |
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Molecular Formula |
C7H14N2O2 |
Molecular Weight |
158.20 g/mol |
IUPAC Name |
1-cyclohexyl-3-hydroxyurea |
InChI |
InChI=1S/C7H14N2O2/c10-7(9-11)8-6-4-2-1-3-5-6/h6,11H,1-5H2,(H2,8,9,10) |
InChI Key |
QBJBUZKDFKCZMW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=O)NO |
Origin of Product |
United States |
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